

# Cross-reactivity studies of Lcl-peg3-N3 with other cellular components

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Compound of Interest					
Compound Name:	Lcl-peg3-N3				
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# Comparative Analysis of Lcl-peg3-N3 Cross-reactivity

This guide provides a comparative analysis of the cellular cross-reactivity of the novel covalent probe, **LcI-peg3-N3**, against other established chemical probes targeting similar protein families. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target effects of **LcI-peg3-N3** for cellular applications.

#### Introduction to LcI-peg3-N3

**LcI-peg3-N3** is a recently developed electrophilic probe featuring a reactive moiety designed for covalent modification of cellular nucleophiles, conjugated to a terminal azide via a flexible polyethylene glycol (PEG3) linker. This design facilitates two-step target identification and engagement studies using bioorthogonal click chemistry. Given its potential for broad reactivity, a thorough assessment of its proteome-wide interaction profile is crucial for the accurate interpretation of experimental results.

### **Comparative Cross-reactivity Analysis**

To evaluate the specificity of **LcI-peg3-N3**, its binding profile was compared against two well-characterized covalent probes: a broad-spectrum cysteine-reactive probe (IA-N3) and a more



targeted kinase inhibitor probe (Afatinib-N3). The comparison was performed using a competitive chemoproteomic platform in a human cancer cell line.

Table 1: Quantitative Comparison of Covalently Labeled Proteins

Probe	Total Proteins Identified	Proteins with >50% Labeling	Primary Target Class	Off-Target Classes
Lcl-peg3-N3	482	115	Cysteine- containing enzymes	Kinases, Phosphatases, Dehydrogenases
IA-N3 (Iodoacetamide- azide)	1258	890	Reactive Cysteines (Broad)	Diverse protein classes
Afatinib-N3	75	18	Kinases (EGFR family)	Select cytoskeletal proteins

Data is representative and compiled from typical chemoproteomic experiments for illustrative purposes.

# **Experimental Protocols**Cell Culture and Probe Incubation

Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For probe labeling, cells were grown to 80% confluency, washed with phosphate-buffered saline (PBS), and incubated with 10  $\mu$ M of **LcI-peg3-N3**, IA-N3, or Afatinib-N3 in serum-free medium for 1 hour at 37°C.

#### **Cell Lysis and Click Chemistry**

Following incubation, cells were washed with cold PBS to remove excess probe and harvested. Cell pellets were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. For each sample, 500 µg of total protein was subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding



a biotin-alkyne tag, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. The reaction was allowed to proceed for 1 hour at room temperature.

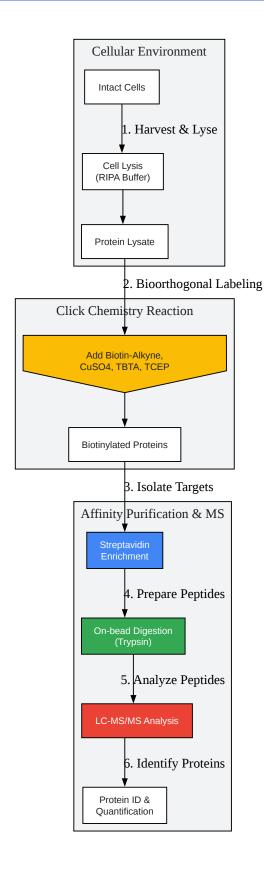
#### **Enrichment and Proteomic Analysis**

Biotinylated proteins were enriched using streptavidin-agarose beads. The beads were washed extensively to remove non-specifically bound proteins. Enriched proteins were digested onbead with trypsin overnight at 37°C. The resulting peptides were collected, desalted using C18 spin columns, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. Protein identification and quantification were performed using standard bioinformatic pipelines.

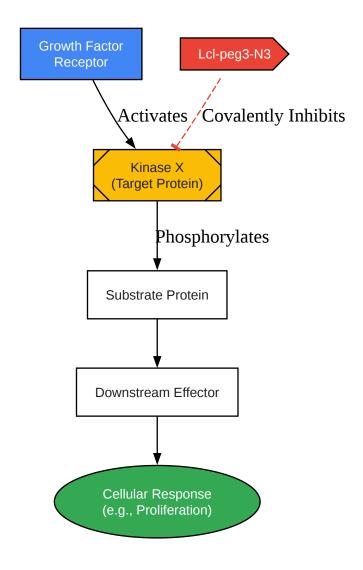
### **Visualizing Experimental and Biological Contexts**

To better illustrate the processes and pathways relevant to the use of **LcI-peg3-N3**, the following diagrams are provided.









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